molecular formula C16H11N3OS B14233553 Acetamide, N-[4,5-dicyano-2-(phenylthio)phenyl]- CAS No. 620175-19-1

Acetamide, N-[4,5-dicyano-2-(phenylthio)phenyl]-

Cat. No.: B14233553
CAS No.: 620175-19-1
M. Wt: 293.3 g/mol
InChI Key: XDJCVXMFSAFJKL-UHFFFAOYSA-N
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Description

Acetamide, N-[4,5-dicyano-2-(phenylthio)phenyl]- is a chemical compound with the molecular formula C16H11N3OS It is known for its unique structure, which includes a phenylthio group and two cyano groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[4,5-dicyano-2-(phenylthio)phenyl]- typically involves the reaction of 4,5-dicyano-2-(phenylthio)aniline with acetic anhydride. The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:

4,5-dicyano-2-(phenylthio)aniline+acetic anhydrideAcetamide, N-[4,5-dicyano-2-(phenylthio)phenyl]-+acetic acid\text{4,5-dicyano-2-(phenylthio)aniline} + \text{acetic anhydride} \rightarrow \text{Acetamide, N-[4,5-dicyano-2-(phenylthio)phenyl]-} + \text{acetic acid} 4,5-dicyano-2-(phenylthio)aniline+acetic anhydride→Acetamide, N-[4,5-dicyano-2-(phenylthio)phenyl]-+acetic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and controlled environments ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[4,5-dicyano-2-(phenylthio)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano groups can be reduced to amines under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the cyano groups under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted amides or other derivatives depending on the nucleophile used.

Scientific Research Applications

Acetamide, N-[4,5-dicyano-2-(phenylthio)phenyl]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-[4,5-dicyano-2-(phenylthio)phenyl]- involves its interaction with specific molecular targets. The cyano groups and phenylthio moiety play crucial roles in its reactivity and binding to biological molecules. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    SecinH3: N-(4-(5-(1,3-Benzodioxol-5-yl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)acetamide.

    Acetamide, N-phenyl-: A simpler analog with a phenyl group instead of the dicyano and phenylthio groups.

Uniqueness

Acetamide, N-[4,5-dicyano-2-(phenylthio)phenyl]- is unique due to the presence of both cyano and phenylthio groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous.

Properties

CAS No.

620175-19-1

Molecular Formula

C16H11N3OS

Molecular Weight

293.3 g/mol

IUPAC Name

N-(4,5-dicyano-2-phenylsulfanylphenyl)acetamide

InChI

InChI=1S/C16H11N3OS/c1-11(20)19-15-7-12(9-17)13(10-18)8-16(15)21-14-5-3-2-4-6-14/h2-8H,1H3,(H,19,20)

InChI Key

XDJCVXMFSAFJKL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)C#N)C#N)SC2=CC=CC=C2

Origin of Product

United States

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